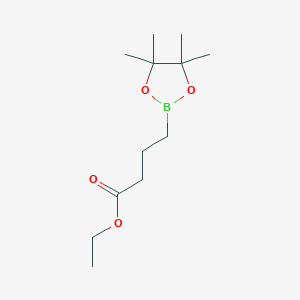

![molecular formula C10H9NO3S B6332471 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester CAS No. 863902-67-4](/img/structure/B6332471.png)

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

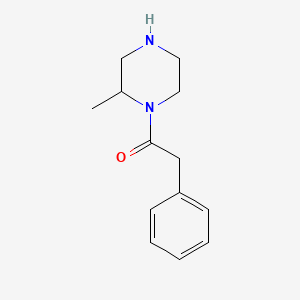

The compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” is a derivative of thieno[2,3-b]pyridine . It was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . The synthesis was based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .

Synthesis Analysis

The synthesis of this compound involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF. Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate . After extraction, the aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry . Infrared spectroscopy reveals absorption bands at 3400, 3050, 2990, 1670, 1400, 1350, 1250, 1150, 1040, 990, 940, and 790 . The 1H NMR spectrum (300 MHz, DMSO-d6) shows signals at 3.88 (s, 3H, OCH3), 7.51 (dd, J = 4.61, J = 8.16 Hz, 1H, ArH), 8.35 (dd, J = 1.56, J = 8.15 Hz, 1H, ArH), 8.74 (dd, J = 1.51, J = 4.49 Hz, 1H, ArH), and 10.57 (br s, 1H, OH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized from methyl 2-chloro nicotinoate and methyl thioglycolate in a reaction catalyzed by potassium carbonate .Physical and Chemical Properties Analysis

The compound is obtained as brown crystals . It has a melting point of 159-161 °C . The compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry .将来の方向性

The compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . Therefore, future research could focus on further exploring its potential anti-inflammatory activity and other possible therapeutic applications. Additionally, modifications of the compound could be explored to enhance its activity and selectivity.

作用機序

Target of Action

The primary targets of the compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of thiophene and pyridine

Mode of Action

Based on its structural similarity to other thiophene and pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions

Biochemical Pathways

Thiophene and pyridine derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Pharmacokinetics

The compound’s molecular weight (1371360 g/mol) and structure suggest that it may have good bioavailability

Result of Action

Given its structural similarity to other thiophene and pyridine derivatives , it may have potential therapeutic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is likely to be sensitive to air , suggesting that it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. The compound’s activity may also be influenced by the pH, temperature, and presence of other molecules in its environment.

特性

IUPAC Name |

methyl 3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-5-3-4-6-7(12)8(10(13)14-2)15-9(6)11-5/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWMUHSQFXDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

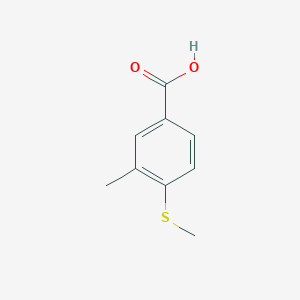

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6332464.png)

![3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6332482.png)